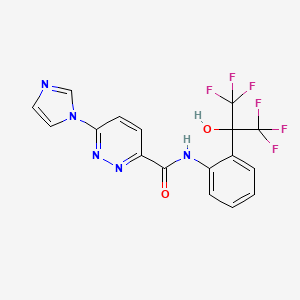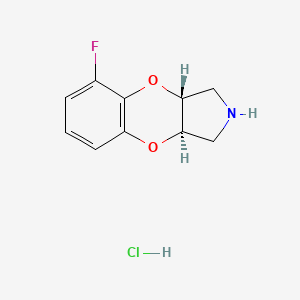
Fluparoxan (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluparoxan (hydrochloride) is a highly selective and potent alpha-2 adrenergic receptor antagonist. It was initially developed by GlaxoSmithKline as a potential antidepressant. The compound is known for its ability to cross the blood-brain barrier and increase the synaptic concentrations of noradrenaline by blocking the autoinhibitory feedback mechanism of presynaptic autoreceptors in noradrenergic neurons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluparoxan (hydrochloride) involves several steps, starting from the appropriate precursorsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of fluparoxan (hydrochloride) typically follows the same synthetic route as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Fluparoxan (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluparoxan oxides, while reduction can produce fluparoxan derivatives with modified functional groups .
Applications De Recherche Scientifique
Fluparoxan (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving alpha-2 adrenergic receptor antagonists.
Biology: Investigated for its effects on noradrenergic neurotransmission and its potential role in treating neurodegenerative diseases.
Medicine: Explored as a potential treatment for depression, Alzheimer’s disease, and schizophrenia due to its ability to increase noradrenaline levels in the brain.
Industry: Utilized in the development of new pharmaceuticals targeting the alpha-2 adrenergic receptor
Mécanisme D'action
Fluparoxan (hydrochloride) exerts its effects by selectively blocking alpha-2 adrenergic receptors, particularly presynaptic autoreceptors in noradrenergic neurons. This blockade prevents the autoinhibitory feedback mechanism, leading to an increase in the synaptic concentrations of noradrenaline. The elevated levels of noradrenaline enhance neurotransmission and have potential therapeutic benefits in conditions associated with noradrenaline deficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Idazoxan: Another alpha-2 adrenergic receptor antagonist with similar properties but different selectivity and potency.
Uniqueness
Fluparoxan (hydrochloride) is unique due to its high selectivity for alpha-2 adrenergic receptors and its ability to cross the blood-brain barrier effectively. Unlike some other compounds in its class, fluparoxan does not antagonize any variant of the imidazoline receptor, making it a valuable tool in research focused on alpha-2 adrenergic receptor functions .
Propriétés
Formule moléculaire |
C10H11ClFNO2 |
|---|---|
Poids moléculaire |
231.65 g/mol |
Nom IUPAC |
(3aR,9aR)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m1./s1 |
Clé InChI |
JNYKORXHNIRXSA-VTLYIQCISA-N |
SMILES isomérique |
C1[C@@H]2[C@@H](CN1)OC3=C(O2)C=CC=C3F.Cl |
SMILES canonique |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


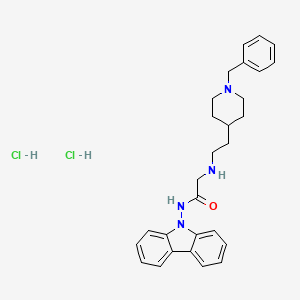

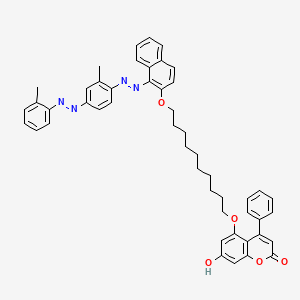

![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)




![disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B12382746.png)
![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)
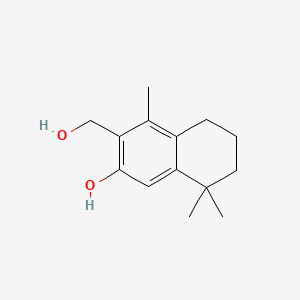
![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
